![molecular formula C12H21NO4 B578611 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid CAS No. 1252867-16-5](/img/structure/B578611.png)
1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid can be synthesized through several routes. One common method involves the reaction of azepane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity . Industrial production methods often utilize continuous flow microreactor systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding azepane-3-carboxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common reagents used in these reactions include acids (e.g., hydrochloric acid for hydrolysis), bases (e.g., sodium hydroxide for deprotonation), and oxidizing or reducing agents (e.g., potassium permanganate for oxidation) . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
This compound is primarily used as an intermediate in the synthesis of complex organic molecules. The tert-butoxycarbonyl (Boc) group acts as a protecting group for amines, facilitating selective reactions without interference from the amine functionality. This property is particularly advantageous in multi-step synthetic pathways where the protection and deprotection of functional groups are crucial for yield and purity.
Synthetic Routes
The synthesis typically involves:
- Formation of the Azepane Ring: Various cyclization methods can be employed to create the azepane structure from suitable precursors.
- Introduction of the Boc Group: This is achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
- Carboxylation: The carboxylic acid moiety is introduced through reactions with carbon dioxide or other carboxylating agents.
Biological Research
Enzyme Mechanisms and Protein-Ligand Interactions
1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid has been utilized in studies investigating enzyme mechanisms and protein-ligand interactions. Its ability to undergo various chemical transformations makes it a valuable tool for probing biological systems .
Therapeutic Applications
Research indicates that this compound may have potential therapeutic applications, particularly in:
- Cancer Treatment: It has shown promise as an inhibitor of pathways associated with tumor growth. Specifically, azepane derivatives have been studied for their ability to inhibit interactions between menin and MLL proteins, which are implicated in certain leukemias .
- Neurological Disorders: Compounds similar to this azepane derivative have been reported to enhance cognitive functions by interacting with muscarinic receptors, which play critical roles in memory and learning processes .
In Vitro and In Vivo Studies
Cytotoxicity Assays
In vitro studies have demonstrated that (R)-Boc-azepane-3-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. For example, significant activity has been observed against MCF-7 breast cancer cells. In vivo studies further validated these findings, showing reduced tumor growth rates in animal models treated with azepane derivatives .
Industrial Applications
Production of Fine Chemicals and Pharmaceuticals
In industrial settings, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as a versatile building block enables the synthesis of various bioactive compounds, enhancing its value in drug development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the nitrogen atom, preventing unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine . This property makes it a valuable tool in multi-step organic synthesis.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid can be compared with other Boc-protected amines, such as:
- 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
These compounds share the Boc protecting group but differ in the structure of the nitrogen-containing ring. The unique seven-membered ring of this compound provides distinct steric and electronic properties, making it suitable for specific synthetic applications .
Biological Activity
1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a compound of significant interest in medicinal chemistry and organic synthesis. Its biological activity has been explored in various studies, revealing potential therapeutic applications, particularly in the fields of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
This compound is characterized by its unique azepane ring structure, which contributes to its biological activity. The tert-butoxycarbonyl (Boc) group is a protective group commonly used in organic synthesis, enhancing the stability and reactivity of the compound.
Property | Value |
---|---|
Molecular Formula | C₉H₁₅NO₄ |
Molecular Weight | 185.22 g/mol |
CAS Number | 1126650-67-6 |
Solubility | Soluble in organic solvents |
Storage Conditions | Sealed, dry, 2-8°C |
Enzyme Inhibition
Research indicates that this compound exhibits promising activity as an angiotensin-converting enzyme (ACE) inhibitor. In one study, derivatives of this compound showed varying degrees of ACE inhibition, with some derivatives achieving low IC50 values, indicating strong inhibitory potential .
Table: ACE Inhibition Activity of Related Compounds
Compound | IC50 (µM) |
---|---|
This compound | 0.07 |
Hydroxamic acid derivative | 0.011 |
Other derivatives | Varies |
Antitumor Activity
In addition to its role as an ACE inhibitor, compounds derived from this compound have been investigated for their antitumor properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- ACE Inhibition : The compound binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, a peptide that raises blood pressure.
- Antitumor Mechanism : The exact mechanism by which it induces apoptosis in cancer cells is still under investigation but may involve the modulation of signaling pathways related to cell survival and proliferation.
Case Study 1: ACE Inhibition
A study conducted on various analogs of this compound demonstrated significant variations in ACE inhibitory activity. The study highlighted that structural modifications could enhance potency and selectivity against ACE, providing insights for future drug development .
Case Study 2: Antitumor Effects
Another research project focused on the antitumor potential of this compound's derivatives revealed that specific modifications led to increased cytotoxicity against several cancer cell lines. The findings suggest that further exploration into structure-activity relationships (SAR) could yield effective anticancer agents .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWHWMPKCSLEMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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